5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-6(5-11-8)10(13)14/h4-5H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETOHPORHGSGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with diethyl oxalate, followed by cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-OTQCA serves as a crucial building block for synthesizing diverse chemical entities. Its reactivity allows chemists to create various derivatives that can be utilized in further synthetic applications or as intermediates in pharmaceutical development. For example, it can be transformed into quinoline derivatives that are essential in drug discovery .
Biology
Research indicates that 5-OTQCA exhibits potential biological activities. Preliminary studies suggest its antimicrobial and anticancer properties. For instance, it has been shown to inhibit certain bacterial strains and may possess cytotoxic effects against cancer cells. The compound's mechanism of action is thought to involve interactions with specific enzymes or cellular receptors, leading to its observed biological effects.
Medicine
The therapeutic potential of 5-OTQCA is under investigation for various diseases. Its derivatives are being explored for their effectiveness as anti-inflammatory agents and in treating conditions such as diabetes and neurodegenerative diseases. Case studies have reported promising results in preclinical trials, indicating that modifications of this compound could lead to novel therapeutic agents.
Industry
In industrial applications, 5-OTQCA is being utilized in the development of new materials with tailored properties. It plays a role in producing specialized polymers and dyes due to its unique chemical characteristics. The compound’s ability to form stable complexes with metals also opens avenues for its use in catalysis and materials science.
Case Studies
Several case studies have illustrated the practical applications of 5-OTQCA:
- Antimicrobial Activity : A study demonstrated that derivatives of 5-OTQCA showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, prompting further investigation into their mechanisms and therapeutic potential.
- Material Science : Research on polymer composites incorporating 5-OTQCA revealed enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomers and Ring Saturation
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives These isomers differ in the ketone position (4-oxo vs. 5-oxo) and partial saturation (1,4-dihydro vs. 5,6,7,8-tetrahydro). The 4-oxo derivatives, synthesized via acyl chloride intermediates, exhibit distinct reactivity due to conjugation differences, influencing their interactions with targets like kinases or transporters .
- 7,7-Dimethyl-5-oxo-tetrahydroquinoline-4-carboxylic Acid Derivatives The addition of methyl groups at position 7 introduces steric hindrance, altering reaction pathways. For example, these compounds react with pentafluorophenyl hydrazine to form cinnolinones, which display antihypoxic activity in vivo .
Substituent Modifications
Key Findings:
- Thiazole-containing derivatives (e.g., B8, A5) show enhanced cytotoxicity against cancer cell lines (MCF-7, A549) due to improved target engagement, likely via hydrophobic interactions .
- Chlorophenyl vs. dimethoxyphenyl substituents : The electron-withdrawing Cl group in A5 enhances P-glycoprotein (P-gp) inhibition, critical for reversing multidrug resistance .
- Esterification : Ethyl ester derivatives (e.g., CAS: 106960-78-5) are preferred in prodrug design to enhance membrane permeability .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and promising biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
This compound possesses a bicyclic structure characterized by a quinoline ring system and a carboxylic acid functional group at the 3-position. The molecular formula is with a molecular weight of approximately 191.24 g/mol. The presence of the keto group enhances its reactivity, contributing to its biological activities .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | 191.24 | Bicyclic structure with a carboxylic acid functional group |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties , particularly against various strains of bacteria. It has shown bacteriostatic activity against Staphylococcus aureus, including multidrug-resistant strains . This suggests potential applications in developing new antimicrobial therapies.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of tetrahydroquinoline compounds against resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound displayed significant inhibitory effects on bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been tested against several cancer cell lines using the MTT assay to assess cytotoxicity and cell viability.
Research Findings
- In vitro Studies : Compounds derived from this compound were tested against the MCF-7 breast cancer cell line. Some derivatives exhibited strong anticancer activity compared to standard chemotherapeutic agents like Doxorubicin (Dox), indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or interactions with cellular receptors that are crucial for cancer cell proliferation and survival.
Table: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Comparison with Dox |
|---|---|---|---|
| Compound A | MCF-7 | 15 | More potent |
| Compound B | A549 | 20 | Comparable |
| Compound C | HCT116 | 12 | More potent |
Q & A
Q. What are the standard synthetic routes for 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid derivatives?
The primary method involves multi-component reactions, such as the condensation of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone in ethanol under reflux. This yields 2-aryl-substituted derivatives with high efficiency (70–85%) and allows modular substitution patterns . Alternative approaches include esterification reactions, such as the synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate using catalytic hydrogenation, which avoids harsh conditions and improves regioselectivity .
Q. Which analytical techniques are critical for characterizing structural and purity aspects of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as demonstrated in ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
- NMR spectroscopy : Distinguishes between tautomeric forms (e.g., keto-enol equilibria) and quantifies substituent effects on aromatic protons .
- HPLC-MS : Validates purity (>95%) and detects byproducts in multi-step syntheses .
Q. How should this compound be stored to ensure stability during experimental workflows?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of ester derivatives can occur. Safety data sheets recommend dry, ventilated storage away from ignition sources .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of PPA-catalyzed lactamization in tetrahydroquinoline synthesis?
Polyphosphoric acid (PPA) promotes intramolecular cyclization by protonating carbonyl groups, facilitating nucleophilic attack by adjacent amines. This mechanism is critical in forming the 5-oxo-tetrahydroquinoline core from 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors . Kinetic studies suggest reaction rates depend on electron-withdrawing substituents at position 7, which stabilize transition states .
Q. How do substituents at position 2 or 4 influence biological activity in vivo?
Substituent effects were studied in 2-aryl-7,7-dimethyl derivatives, where electron-deficient aryl groups (e.g., 4-Cl-phenyl) enhanced antihypoxic activity in normobaric hypoxia models. Conversely, bulky groups (e.g., 2-thienyl) reduced bioavailability due to steric hindrance . Quantitative structure-activity relationship (QSAR) models correlate logP values with membrane permeability, guiding lead optimization .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from solvent polarity and catalyst loading. For example, ethanol reflux yields 70–85% , while acetonitrile with BF₃·Et₂O catalysis improves yields to 90% but requires rigorous anhydrous conditions . Systematic optimization of temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of acid to amine) is recommended .
Q. What in vivo models are suitable for evaluating the antihypoxic activity of these derivatives?
The normobaric hypoxia with hypercapnia model is widely used. Mice administered 50 mg/kg of 5-oxo derivatives showed prolonged survival times (120–150 min vs. 60 min controls), attributed to improved oxygen utilization in brain tissues. Histopathological analysis and serum lactate levels are key endpoints .
Q. What strategies improve solubility for pharmacokinetic studies without compromising activity?
- Ester-to-acid hydrolysis : Convert ethyl esters to free carboxylic acids using NaOH/EtOH (90% yield), enhancing aqueous solubility .
- Amino acid conjugation : Glycine or alanine derivatives, synthesized via NaHCO₃-mediated coupling in aqueous ethanol, improve bioavailability while retaining target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
